2-Acetoxy-3'-cyanobenzophenone

Description

BenchChem offers high-quality 2-Acetoxy-3'-cyanobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-3'-cyanobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

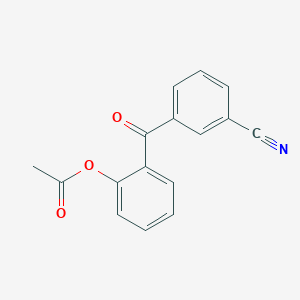

Structure

3D Structure

Properties

IUPAC Name |

[2-(3-cyanobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-11(18)20-15-8-3-2-7-14(15)16(19)13-6-4-5-12(9-13)10-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRXVSWZRCEUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641570 | |

| Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-31-7 | |

| Record name | 3-[2-(Acetyloxy)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetoxy-3'-cyanobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-3'-cyanobenzophenone is a multifaceted organic compound featuring a benzophenone core, an acetoxy substituent, and a nitrile group. This unique combination of functional groups imparts a distinct profile of physical and chemical properties, making it a molecule of significant interest in medicinal chemistry and materials science. Benzophenone derivatives are widely recognized for their photochemical properties and biological activities, while the acetoxy and cyano moieties offer avenues for further chemical modification and specific molecular interactions.[1]

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Acetoxy-3'-cyanobenzophenone. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its molecular characteristics, reactivity, and the experimental methodologies for its analysis. While specific experimental data for this compound is not widely available in the public domain, this guide leverages established principles of organic chemistry and data from closely related analogues to present a robust and scientifically grounded profile.

Molecular Identity and Structure

A clear understanding of the molecular identity is foundational to any chemical investigation. The structural and identifying information for 2-Acetoxy-3'-cyanobenzophenone is summarized below.

| Identifier | Value |

| CAS Number | 890099-31-7 |

| Molecular Formula | C₁₆H₁₁NO₃ |

| Molecular Weight | 265.27 g/mol |

| IUPAC Name | 3-(2-acetoxybenzoyl)benzonitrile |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N |

The molecular structure, depicted below, reveals a central diaryl ketone (benzophenone) framework. An acetoxy group is situated at the 2-position of one phenyl ring, and a cyano group is at the 3'-position of the second phenyl ring.

Caption: Chemical structure of 2-Acetoxy-3'-cyanobenzophenone.

Physical Properties

| Property | Predicted Value/Observation | Rationale and Comparative Insights |

| Appearance | White to off-white crystalline solid | Benzophenone and its derivatives are typically crystalline solids at room temperature.[2] |

| Melting Point | Expected to be a solid with a defined melting point. | The melting point will be influenced by the substituents. For comparison, 2-cyanobenzophenone has a melting point of 82-87 °C. The addition of the acetoxy group may alter this value. |

| Boiling Point | High boiling point, likely >300 °C. | Benzophenone has a boiling point of 305.4 °C.[3] The increased molecular weight and polarity of the substituents are expected to result in a higher boiling point. |

| Solubility | Likely soluble in common organic solvents such as acetone, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane and poorly soluble in water. | The benzophenone core provides lipophilicity, while the ester and nitrile groups add polarity. This combination suggests good solubility in moderately polar organic solvents. Benzophenone itself is soluble in many organic solvents but practically insoluble in water.[3] |

Experimental Protocol: Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline compound. A sharp melting range typically indicates high purity.

Principle: The temperature at which a solid transitions to a liquid is its melting point. This is determined by heating a small sample in a capillary tube and observing the temperature range from the first sign of melting to complete liquefaction.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[5]

-

Loading the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.[6]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.[6]

-

Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as you approach the expected melting point.[4]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[2]

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Solubility Assessment

Determining the solubility profile is crucial for applications in drug development, such as formulation and in vitro assays.

Principle: A specified amount of the solute is mixed with a specified volume of the solvent to determine the extent of dissolution.[7]

Apparatus:

-

Glass vials or test tubes with stoppers

-

Vortex mixer or shaker

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: Weigh a precise amount of 2-Acetoxy-3'-cyanobenzophenone and place it in a vial.

-

Solvent Addition: Add a measured volume of the desired solvent to the vial.

-

Mixing: Vigorously shake or vortex the mixture for a set period to facilitate dissolution.[7]

-

Equilibration: Allow the mixture to stand and equilibrate.

-

Observation: Visually inspect the solution for any undissolved solid. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant.

Chemical Properties and Reactivity Profile

The chemical behavior of 2-Acetoxy-3'-cyanobenzophenone is dictated by the interplay of its three key functional groups: the benzophenone ketone, the acetoxy ester, and the aromatic nitrile.

Reactivity of the Benzophenone Core

The carbonyl group of the benzophenone moiety is a primary site of reactivity. Ketones are susceptible to nucleophilic attack and can be reduced to secondary alcohols.[2] The aromatic rings influence the reactivity of the carbonyl group through resonance and inductive effects. Substituted benzophenones are known to undergo various electrochemical reactions, typically two one-electron reductions.[8]

Reactivity of the Acetoxy Group

The acetoxy group is an ester and is susceptible to hydrolysis under both acidic and basic conditions to yield a phenol and acetic acid.[9] This reaction is a common deprotection strategy in organic synthesis. The hydrolysis can be catalyzed by acids or bases.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis (Saponification):

Reactivity of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations.[10]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[11][12]

-

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11]

-

Reaction with Organometallics: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.[13]

Caption: Key Reactive Sites and Transformations.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of organic molecules. While experimental spectra for 2-Acetoxy-3'-cyanobenzophenone are not available, we can predict the key features based on the known spectral properties of its functional groups and related compounds.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the ketone, ester, and nitrile functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| C=O (Ketone) | 1650-1680 | The strong absorption of the benzophenone carbonyl. |

| C=O (Ester) | 1735-1750 | A strong band from the acetoxy group. |

| C≡N (Nitrile) | 2220-2260 | A sharp, medium-intensity peak. |

| C-O (Ester) | 1000-1300 | Stretching vibrations of the ester C-O bonds. |

| Aromatic C-H | >3000 | Stretching vibrations of the aromatic C-H bonds. |

| Aromatic C=C | 1400-1600 | In-plane stretching vibrations of the aromatic rings. |

Interpretation Guide: The presence of two distinct carbonyl peaks (ketone and ester) would be a key diagnostic feature. The sharp nitrile peak in the triple bond region is also highly characteristic.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.5 | Multiplets | 8H |

| Acetoxy Methyl Protons | 2.0 - 2.5 | Singlet | 3H |

Interpretation Guide: The aromatic region will show a complex pattern of multiplets due to the disubstituted phenyl rings. The acetoxy methyl group will appear as a characteristic singlet in the upfield region. The integration of the signals will correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | 190 - 200 |

| C=O (Ester) | 165 - 175 |

| Aromatic Carbons | 120 - 150 |

| C≡N (Nitrile) | 115 - 125 |

| Acetoxy Methyl Carbon | 20 - 30 |

Interpretation Guide: The downfield region will be characterized by the signals of the two carbonyl carbons. The nitrile carbon will appear in the mid-range of the spectrum. The acetoxy methyl carbon will be the most upfield signal.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The appropriate pulse sequence for a ¹H NMR experiment is selected, and the data is acquired. This involves irradiating the sample with radiofrequency pulses and detecting the resulting signals.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

-

Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Observations:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (265.27 m/z) should be observed.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the acetoxy group (M - 59), the loss of an acetyl group (M - 43), and cleavage around the carbonyl group, leading to characteristic benzoyl and cyanobenzoyl fragment ions.

Analytical Approach: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for the analysis of benzophenone derivatives.[1]

Conclusion

2-Acetoxy-3'-cyanobenzophenone is a compound with a rich chemical profile owing to its benzophenone, acetoxy, and nitrile functionalities. This guide has provided a comprehensive overview of its molecular identity, predicted physical properties, and its chemical reactivity. Furthermore, detailed experimental protocols for the characterization of this and similar molecules have been presented to aid researchers in their laboratory work. While specific experimental data for this compound remains to be fully documented in the public domain, the principles and comparative data outlined herein offer a solid foundation for its study and application in various scientific endeavors, particularly in the fields of medicinal chemistry and drug development.

References

-

Melting point determination. (n.d.). Retrieved January 17, 2026, from [Link]

-

4.3: Melting Point Determination Procedure. (2020, August 25). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 17, 2026, from [Link]

-

Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024, August 18). Cureus. Retrieved January 17, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 17, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

- An electrochemical and computational chemistry study of substituted benzophenones. (2013). Electrochimica Acta, 111, 450-461.

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2018). Analytical Methods, 10(30), 3747-3755.

-

interpreting infra-red spectra. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

- Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. (2019). MethodsX, 6, 1716-1726.

-

MS parameters for the detection of benzophenone derivatives (mrm transitions, collision energy). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved January 17, 2026, from [Link]

-

Nitrile. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved January 17, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

An electrochemical and computational chemistry study of substituted benzophenones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

15.8: Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

- Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). Molecules, 26(22), 6967.

-

General Test Procedure Identification by Solubility. (2024, June 1). Pharma Dekho. Retrieved January 17, 2026, from [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

Nitriles. (n.d.). Research Starters. Retrieved January 17, 2026, from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved January 17, 2026, from [Link]

-

for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. (2021, February 15). European Union. Retrieved January 17, 2026, from [Link]

-

20.7: Chemistry of Nitriles. (2021, January 19). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 17, 2026, from [Link]

-

The Renaissance of Organo Nitriles in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. (2024). Chemical Reviews and Letters, 7(4), 942-956.

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

-

5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

- Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2015). Research Journal of Applied Sciences, Engineering and Technology, 9(12), 1121-1130.

- Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 17, 2026, from [Link]

-

1H-NMR Organic Structure Guide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

- Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. (2017). Royal Society of Chemistry.

- Supporting Information for: L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). Royal Society of Chemistry.

-

Benzophenone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

BENZOPHENONE. (n.d.). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Retrieved January 17, 2026, from [Link]

- Synthesis of and 13 C-NMR spectral studies of 2-cinnamylidene- 3(2H)- benzofuranones. (2016). International Journal of Advanced Research in Science and Engineering, 5(11), 324-331.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Chrysotile | Mg3Si2H4O9 | CID 126961784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. 3-Acetylbenzonitrile (CAS 6136-68-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]

- 6. 68123-13-7 CAS MSDS (BASIC BLUE 99) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-Acetylbenzonitrile [webbook.nist.gov]

- 8. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-tert-Butoxycarbonyl-4-piperidone (CAS 79099-07-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

A Technical Guide to the Structural Elucidation and Characterization of 2-Acetoxy-3'-cyanobenzophenone

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 2-acetoxy-3'-cyanobenzophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. As novel molecular scaffolds are developed, rigorous and unambiguous structural verification is paramount. This document outlines a multi-technique spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). We detail not only the experimental protocols but also the underlying scientific rationale for each analytical choice and the logical process of piecing together spectral data to build a complete molecular picture. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing novel organic compounds.

Introduction: The Rationale for Rigorous Characterization

Benzophenone derivatives are a cornerstone in organic synthesis, serving as key intermediates and photoinitiators, and exhibiting a range of biological activities.[1] The introduction of an acetoxy group at the 2-position and a cyano group at the 3'-position creates a molecule with a unique electronic and steric profile. The acetoxy moiety can act as a prodrug feature, while the cyano group can serve as a metabolic handle, a key pharmacophore, or a precursor for other functional groups.

Synthesis and Purification Pathway

The logical starting point for characterization is understanding the compound's origin. A plausible synthetic route begins with the Friedel-Crafts acylation of a suitable acetoxy-substituted benzene ring with a cyanobenzoyl chloride, or via the esterification of a precursor like 2-hydroxy-3'-cyanobenzophenone.

For the purpose of this guide, we will assume the synthesis is complete and the immediate task is to verify the structure of the purified product.

DOT Script for Molecular Structure

Caption: Convergent workflow for spectroscopic structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Rationale: The first step is to determine the molecular weight and, ideally, the exact mass of the compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike unit-resolution MS, HRMS provides mass measurements with enough accuracy (typically < 5 ppm) to allow for the unambiguous determination of the molecular formula. We chose Electrospray Ionization (ESI) as it is a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for formula determination. [2][3] Expected Result for C₁₆H₁₁NO₃:

-

Molecular Formula: C₁₆H₁₁NO₃

-

Monoisotopic Mass: 265.0739 g/mol

-

Expected [M+H]⁺ Ion (HRMS): 266.0812 m/z

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Acquire the spectrum in positive ion mode.

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Use the instrument's software to calculate the molecular formula based on the measured exact mass and compare it to the theoretical mass of C₁₆H₁₁NO₃.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: IR spectroscopy is exceptionally powerful for identifying the types of chemical bonds present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For 2-acetoxy-3'-cyanobenzophenone, we expect to see distinct signals for the nitrile, the ester carbonyl, and the ketone carbonyl. The presence or absence of these peaks provides immediate and definitive evidence for these functional groups. [4] Expected IR Absorption Bands:

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Characteristics |

| Nitrile | C≡N | 2220-2240 | Strong, sharp |

| Ester Carbonyl | C=O | 1760-1770 | Strong |

| Ketone Carbonyl | C=O | 1660-1680 | Strong, slightly lower due to conjugation |

| Aromatic C-H | C-H | 3000-3100 | Medium to weak |

| Acetoxy C-O | C-O | 1180-1220 | Strong |

Trustworthiness: The key to the diagnostic power of this data is the distinct regions where these absorptions appear. The nitrile stretch around 2230 cm⁻¹ is in a relatively uncrowded part of the spectrum and is a very reliable indicator. [5]The presence of two distinct carbonyl peaks (one for the ester, one for the ketone) is crucial evidence for the proposed structure. [6] Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Identify and label the key absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR provides information about the number of different types of carbon atoms. [7][8] 3.3.1. ¹H NMR Spectroscopy

Rationale: The chemical shift (δ) of each proton is determined by its electronic environment. Electron-withdrawing groups (like carbonyls, nitriles, and the acetoxy group) deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) reveals the number of adjacent protons, and the integration gives the relative number of protons for each signal.

Expected ¹H NMR Signals (in CDCl₃, 400 MHz):

| Protons | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Acetoxy Methyl (CH₃) | 2.2 - 2.4 | Singlet (s) | 3H | Protons on a methyl group adjacent to a carbonyl. |

| Aromatic Protons | 7.2 - 8.2 | Multiplets (m) | 8H | Protons on the two benzene rings, in a complex region due to varied electronic effects and coupling. |

3.3.2. ¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides a count of the non-equivalent carbons in the molecule. The chemical shifts are highly sensitive to the local electronic environment. Carbonyl carbons are highly deshielded and appear far downfield, while the nitrile carbon has a characteristic chemical shift in the 110-125 ppm range. [4] Expected ¹³C NMR Signals (in CDCl₃, 100 MHz):

| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Rationale |

| Ketone Carbonyl (C=O) | 194 - 198 | Highly deshielded ketone carbon. |

| Ester Carbonyl (C=O) | 168 - 171 | Deshielded ester carbonyl carbon. |

| Aromatic Carbons | 120 - 145 | Multiple signals for the 12 aromatic carbons. |

| Nitrile Carbon (C≡N) | 115 - 120 | Characteristic shift for a nitrile carbon. |

| Quaternary Carbon (C-CN) | 110 - 114 | The aromatic carbon directly attached to the nitrile. |

| Acetoxy Methyl (CH₃) | 20 - 22 | Aliphatic methyl carbon. |

Protocol: NMR Spectroscopy

-

Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed (though modern spectrometers can lock on the solvent signal).

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration for ¹H).

-

Assign the peaks based on chemical shift, multiplicity, and integration, cross-referencing with expected values for similar structures. [9]

Data Synthesis and Structure Confirmation

The final step is to synthesize the data from all three techniques to build an unassailable case for the structure of 2-acetoxy-3'-cyanobenzophenone.

-

MS Confirmation: The HRMS data confirms the molecular formula is C₁₆H₁₁NO₃.

-

IR Confirmation: The IR spectrum shows characteristic peaks for a nitrile (C≡N), an ester (C=O), and a ketone (C=O), validating the presence of all key functional groups.

-

NMR Confirmation:

-

The ¹H NMR shows a singlet integrating to 3 protons around 2.3 ppm (the acetoxy methyl) and a complex multiplet region for 8 aromatic protons.

-

The ¹³C NMR spectrum shows 16 distinct carbon signals (or fewer if symmetry exists, which is not expected here), including two carbonyl carbons in the expected ester and ketone regions, a nitrile carbon, and a methyl carbon.

-

Trustworthiness Check: The evidence is convergent and self-validating. The molecular formula from MS is consistent with the functional groups identified by IR and the number of carbons and hydrogens observed in the NMR spectra. Each piece of data reinforces the others, leading to a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of a novel compound like 2-acetoxy-3'-cyanobenzophenone is a systematic process grounded in the fundamental principles of spectroscopy. By logically applying a suite of analytical techniques—MS for molecular formula, IR for functional group identification, and NMR for skeletal mapping—a complete and validated molecular structure can be confidently determined. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent research and development efforts.

References

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]

-

Domínguez, G., & Suay, R. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. IntechOpen. [Link]

-

Pérez-Parada, A., et al. (2015). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 7(12), 5127-5135. [Link]

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones. [Link]

-

Berkeley Learning Hub. (2024). 5 Nitrile IR Tips. [Link]

-

Pavaloiu, C. I., et al. (2022). Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples. ResearchGate. [Link]

-

Ding, W.-H., & Chen, C.-T. (2011). Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. Journal of the Chinese Chemical Society, 58(4), 543-549. [Link]

-

Niero, C. V., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(10), 983-988. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra. [Link]

-

Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. National Journal of Advanced Research, 11(2), 63-64. [Link]

-

ResearchGate. (2015). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-methylbenzophenone. PubChem. [Link]

-

Soga, T., et al. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900. [Link]

-

Wang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21677-21685. [Link]

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. fiveable.me [fiveable.me]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 8. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Acetoxy-3'-cyanobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-3'-cyanobenzophenone is a derivative of benzophenone, a widely studied scaffold in organic chemistry. The presence of the acetoxy and cyano functionalities introduces specific electronic and structural features that can be elucidated using a combination of spectroscopic techniques. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a foundational understanding for its synthesis and application.

Molecular Structure and Spectroscopic Workflow

The structural confirmation of a synthesized molecule like 2-Acetoxy-3'-cyanobenzophenone is a critical step in any research endeavor. A typical workflow for this process is outlined below.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of an organic compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for 2-Acetoxy-3'-cyanobenzophenone in a standard solvent like CDCl₃ are presented below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetoxy methyl protons. The chemical shifts

An In-depth Technical Guide to Determining the Solubility Profile of 2-Acetoxy-3'-cyanobenzophenone

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-Acetoxy-3'-cyanobenzophenone. Given the novelty of this specific molecule, this document emphasizes the foundational principles and detailed experimental methodologies required to establish its solubility in common laboratory solvents. The approach outlined herein is designed to ensure scientific integrity through self-validating protocols and a deep understanding of the underlying physicochemical principles.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 2-Acetoxy-3'-cyanobenzophenone, which possesses a complex structure featuring an acetoxy group, a cyano group, and a benzophenone core, understanding its solubility is paramount for a variety of applications, including:

-

Reaction Chemistry: Solvent choice is critical for controlling reaction kinetics, pathways, and yield.

-

Purification: Techniques such as crystallization and chromatography are entirely dependent on differential solubility.[1]

-

Drug Development: Poor aqueous solubility is a major hurdle in drug discovery, affecting bioavailability and formulation.[2][3] Understanding solubility in organic solvents is crucial for dosage form development.

-

Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC, GC, and NMR requires knowledge of suitable solvents.[4]

This guide will first delve into the theoretical considerations for predicting the solubility of 2-Acetoxy-3'-cyanobenzophenone, followed by detailed experimental protocols for its empirical determination.

Theoretical Solubility Profile of 2-Acetoxy-3'-cyanobenzophenone

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][4] The molecular structure of 2-Acetoxy-3'-cyanobenzophenone suggests a molecule of moderate to low polarity.

-

Nonpolar Moieties: The two phenyl rings of the benzophenone core are nonpolar.

-

Polar Moieties: The ketone carbonyl group, the ester group (acetoxy), and the nitrile group (cyano) introduce polarity.

Based on this structure, a qualitative prediction of its solubility in common lab solvents can be made.

Table 1: Predicted Qualitative Solubility of 2-Acetoxy-3'-cyanobenzophenone

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The nonpolar phenyl rings will interact favorably with nonpolar solvents, but the polar functional groups will limit high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute, while also accommodating the nonpolar aromatic rings. |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | The presence of polar groups may allow for some interaction, but the large nonpolar surface area of the molecule will likely result in poor solubility in highly polar, hydrogen-bonding solvents like water. Solubility may increase slightly in alcohols compared to water. |

Experimental Determination of Solubility

To move beyond theoretical predictions, empirical determination of solubility is essential. Two primary types of solubility measurements are relevant in a research and development setting: kinetic and thermodynamic solubility.[2][3][5]

Kinetic vs. Thermodynamic Solubility

The relationship between these two important parameters can be visualized as follows:

Caption: Kinetic vs. Thermodynamic Solubility Workflow.

Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer and incubated for a short period.[3][6] This method is rapid and well-suited for high-throughput screening in early drug discovery.[2][6]

Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a saturated solution when excess solid has been allowed to equilibrate with the solvent over a longer period (e.g., 24-48 hours).[2][7] This is a more accurate representation of the true solubility and is crucial for later-stage drug development and formulation.[5]

Protocol for Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in a range of solvents.[8][9]

Methodology:

-

Preparation: Place approximately 10-20 mg of 2-Acetoxy-3'-cyanobenzophenone into a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different solvent from the list in Table 1.

-

Agitation: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Observe each tube against a contrasting background. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Record the observations for each solvent.

Protocol for Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[2][4]

Caption: Shake-Flask Method for Thermodynamic Solubility.

Methodology:

-

Preparation: Add an excess amount of solid 2-Acetoxy-3'-cyanobenzophenone to a series of vials containing a precise volume (e.g., 2 mL) of each selected solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.[2][7]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Filter the suspension using a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

-

-

Quantification: Carefully take a known volume of the clear supernatant or filtrate and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of 2-Acetoxy-3'-cyanobenzophenone in the diluted sample using a validated analytical technique, such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus known concentrations can be used.

-

High-Performance Liquid Chromatography (HPLC): This is a more specific and widely used method. A calibration curve of peak area versus known concentrations is required.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Example Quantitative Solubility Data for 2-Acetoxy-3'-cyanobenzophenone at 25°C

| Solvent | Solvent Class | Relative Polarity¹ | Solubility (mg/mL) |

| Hexane | Nonpolar | 0.009 | [Experimental Value] |

| Toluene | Nonpolar | 0.099 | [Experimental Value] |

| Dichloromethane | Polar Aprotic | 0.309 | [Experimental Value] |

| Acetone | Polar Aprotic | 0.355 | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | 0.228 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 0.460 | [Experimental Value] |

| Methanol | Polar Protic | 0.762 | [Experimental Value] |

| Ethanol | Polar Protic | 0.654 | [Experimental Value] |

| Water | Polar Protic | 1.000 | [Experimental Value] |

| DMSO | Polar Aprotic | 0.444 | [Experimental Value] |

¹Relative polarity values are indicative and can be sourced from standard chemical literature.[10]

Conclusion

This guide provides a robust framework for determining the solubility profile of 2-Acetoxy-3'-cyanobenzophenone. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies like the shake-flask method, researchers can obtain reliable and accurate solubility data. This information is indispensable for the successful design of chemical syntheses, purification strategies, and, where applicable, the advancement of drug development programs. The protocols outlined herein are designed to be adaptable and serve as a foundation for comprehensive physicochemical characterization.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty of Science, Alexandria University.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of North Georgia.

- Kinetic Solubility Assays Protocol. AxisPharm.

- In vitro solubility assays in drug discovery. PubMed.

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Solvents and Polarity. University of Rochester, Department of Chemistry.

Sources

- 1. chem.ws [chem.ws]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Reagents & Solvents [chem.rochester.edu]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-Acetoxy-3'-cyanobenzophenone

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a novel derivative, 2-Acetoxy-3'-cyanobenzophenone, a compound whose therapeutic potential remains unexplored. By analyzing its distinct structural features—the benzophenone core, a reactive acetoxy group, and a cyano moiety—we can extrapolate from the extensive research on related analogues to identify and validate promising therapeutic targets. This document provides a strategic framework for investigating this compound, outlining hypothesized targets in oncology, inflammation, and neurodegenerative diseases. We present detailed, self-validating experimental workflows, from initial cell-based screening to specific enzymatic and mechanistic assays, designed to rigorously characterize the compound's mechanism of action and establish its therapeutic viability.

Introduction: Deconstructing 2-Acetoxy-3'-cyanobenzophenone

The confluence of a proven pharmacophore with unique chemical functionalities makes 2-Acetoxy-3'-cyanobenzophenone a compelling candidate for drug discovery. To logically approach its characterization, we must consider the potential contribution of each structural component:

-

The Benzophenone Core: This diaryl ketone structure is a versatile scaffold known to interact with a multitude of biological targets. Its derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

-

The 2-Acetoxy Group: The placement of an acetoxy group suggests two possibilities. First, it may act as a prodrug moiety, undergoing hydrolysis by intracellular esterases to release a more active hydroxylated metabolite. Second, the acetyl group itself could be transferred to protein targets via transacetylase enzymes, a mechanism known for some acetoxycoumarins.[3] This functionality is key to its potential mechanism and must be investigated.

-

The 3'-Cyano Group: The nitrile (cyano) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a bioisostere for other functional groups, potentially enhancing binding affinity and modulating metabolic stability.

This guide will systematically explore the most probable therapeutic avenues based on these features, providing the rationale and experimental designs necessary for a thorough investigation.

Primary Hypothesized Therapeutic Area: Oncology

The most widely reported activity for novel benzophenone derivatives is anticancer efficacy.[4][5][6] The structural similarity of 2-Acetoxy-3'-cyanobenzophenone to known antimitotic agents makes oncology the primary area for investigation.

Potential Target: Tubulin Polymerization

A significant number of benzophenone and combretastatin analogues exert their potent anticancer effects by inhibiting tubulin polymerization.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Causality for Investigation: The benzophenone scaffold can mimic the cis-stilbene conformation of combretastatin A-4, allowing it to bind to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of microtubules, which are critical for mitotic spindle formation. Given that this is a well-established mechanism for this structural class, it represents the most logical starting point for target validation.

Caption: Workflow for validation of tubulin polymerization inhibition.

Potential Targets: Pro-Survival Signaling Pathways

Network pharmacology and molecular docking studies on other benzophenone derivatives have identified key hub genes and signaling pathways critical for tumor survival.[4] These include proteins like AKT1, STAT3, and HSP90AA1.[4]

Causality for Investigation: Many cancers exhibit hyperactivation of pro-survival pathways like PI3K/AKT. Targeting these nodes can induce apoptosis and inhibit proliferation. The benzophenone scaffold is small enough to fit into the ATP-binding pockets of many kinases, making kinase inhibition a plausible mechanism of action that warrants investigation if direct tubulin inhibition is not observed.

Secondary Hypothesized Therapeutic Area: Inflammation

Several benzophenone derivatives have demonstrated potent anti-inflammatory activity, suggesting a role in treating inflammatory disorders.[9]

Potential Target: Cyclooxygenase (COX) Enzymes

Molecular docking studies have shown that benzophenone derivatives can favorably bind to the active sites of both COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway.[9] Inhibition of these enzymes is the mechanism behind nonsteroidal anti-inflammatory drugs (NSAIDs).

Causality for Investigation: The structural features of 2-Acetoxy-3'-cyanobenzophenone, particularly the diaryl system, share similarities with known COX inhibitors. The croton oil-induced ear edema assay in mice is a standard in vivo model used to evaluate dual inhibitors of prostaglandin production and neutrophil recruitment, making it an excellent validation method.[9]

Caption: Inhibition of the COX pathway by the candidate compound.

Tertiary Hypothesized Therapeutic Area: Neurodegenerative Disorders

The progressive loss of neurons in diseases like Alzheimer's and Parkinson's is linked to protein misfolding, neuroinflammation, and neurotransmitter deficits.[10][11] Benzophenone derivatives have been designed as analogues of existing drugs for these conditions.[12]

Potential Target: Acetylcholinesterase (AChE)

Starting from a structure-based design, benzophenone derivatives have been synthesized as analogues of donepezil, a primary AChE inhibitor used to treat Alzheimer's disease.[12] These compounds have shown potent anti-cholinesterase activity.

Causality for Investigation: The core strategy of AChE inhibitors is to prevent the breakdown of the neurotransmitter acetylcholine, thereby improving cognitive function.[13] The benzophenone nucleus can serve as the necessary aromatic function to bind within the enzyme's active site. This hypothesis can be readily tested using a standard Ellman's assay.

Experimental Protocols

The following protocols are designed as self-validating systems. Positive and negative controls are critical for interpreting the results accurately.

Protocol 1: Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a 2-fold serial dilution of 2-Acetoxy-3'-cyanobenzophenone (e.g., from 100 µM to 0.78 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

-

Kit: Utilize a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Reagent Preparation: Reconstitute lyophilized bovine tubulin protein (>99% pure) in G-PEM buffer containing a fluorescent reporter.

-

Assay Setup: In a 96-well plate, add buffer, a polymerization enhancer (e.g., paclitaxel, positive control), a polymerization inhibitor (e.g., nocodazole, negative control), and various concentrations of 2-Acetoxy-3'-cyanobenzophenone.

-

Initiation and Measurement: Warm the plate to 37°C to initiate polymerization and immediately begin measuring fluorescence every minute for 60 minutes using a fluorescence plate reader.

-

Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a suppressed fluorescence signal compared to the vehicle control.

Protocol 3: In Vitro COX Inhibition Assay

-

Kit: Use a commercially available COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Assay Setup: In a 96-well plate, add assay buffer, heme, a COX-1 or COX-2 enzyme, and various concentrations of 2-Acetoxy-3'-cyanobenzophenone. Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Measurement: The reaction produces PGG₂, which is measured colorimetrically or fluorometrically according to the kit's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation

To contextualize the potential potency of 2-Acetoxy-3'-cyanobenzophenone, the following table summarizes reported IC₅₀ values for various benzophenone derivatives against relevant targets.

| Benzophenone Derivative | Target/Cell Line | Reported IC₅₀ (µM) | Therapeutic Area | Reference |

| Compound 10a (Tubulin Inhibitor) | A549 (Lung Cancer) | 0.029 | Oncology | [7] |

| Compound 1 (Antitumor) | SMMC-7721 (Liver Cancer) | 0.26 | Oncology | [4][5] |

| Compound 1 (AChE Inhibitor) | Acetylcholinesterase | Sub-micromolar | Neurodegeneration | [12] |

| Benzophenone O-glycoside 4 | α-glucosidase | 168.7 | Metabolic Disease | [14] |

Conclusion and Future Directions

This guide establishes a comprehensive, logically structured framework for the initial investigation of 2-Acetoxy-3'-cyanobenzophenone. Based on extensive data from related compounds, the most promising therapeutic targets lie within oncology, specifically the inhibition of tubulin polymerization. Secondary targets in inflammation (COX enzymes) and neurodegeneration (AChE) also represent viable and scientifically-backed avenues for exploration.

The proposed experimental workflows are designed to provide clear, actionable data. Should initial results prove promising (e.g., sub-micromolar IC₅₀ values in cellular or enzymatic assays), the next steps should include:

-

Lead Optimization: Synthesizing analogues to establish a structure-activity relationship (SAR) and improve potency and selectivity.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models, such as tumor xenograft models for oncology candidates or carrageenan-induced paw edema for anti-inflammatory agents.

-

ADME/Tox Profiling: Conducting preliminary studies on absorption, distribution, metabolism, excretion, and toxicity to assess the compound's drug-like properties.

By following this structured approach, researchers can efficiently and rigorously determine the therapeutic potential of 2-Acetoxy-3'-cyanobenzophenone and its viability as a lead candidate for further drug development.

References

-

The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances. [Link]

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [Link]

-

Synthesis and Evaluation of Benzophenone O-glycosides as α-glucosidase Inhibitors. Archiv der Pharmazie. [Link]

-

Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry. [Link]

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. National Center for Biotechnology Information (PMC). [Link]

-

Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. MDPI. [Link]

-

Bridging Cyanobacteria to Neurodegenerative Diseases: A New Potential Source of Bioactive Compounds against Alzheimer's Disease. National Center for Biotechnology Information (PMC). [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Center for Biotechnology Information (PMC). [Link]

-

Mechanism of biochemical action of substituted benzopyran-2-ones. Part 8: Acetoxycoumarin: protein transacetylase specificity for aromatic nuclear acetoxy groups in proximity to the oxygen heteroatom. Molecular and Cellular Biochemistry. [Link]

-

Chemistry and biological activity of polyisoprenylated benzophenone derivatives. ResearchGate. [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. National Center for Biotechnology Information (PMC). [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of biochemical action of substituted benzopyran-2-ones. Part 8: Acetoxycoumarin: protein transacetylase specificity for aromatic nuclear acetoxy groups in proximity to the oxygen heteroatom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bridging Cyanobacteria to Neurodegenerative Diseases: A New Potential Source of Bioactive Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Cyanobenzophenones: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Chemical Elegance and Biological Promise of Cyanobenzophenones

Cyanobenzophenones represent a fascinating class of organic compounds, characterized by a benzophenone core functionalized with a nitrile (-C≡N) group. This seemingly simple addition of a cyano group imparts unique electronic and steric properties to the benzophenone scaffold, leading to a diverse and potent array of biological activities. The benzophenone framework itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The introduction of the strongly electron-withdrawing and sterically compact cyano group can significantly influence the molecule's polarity, hydrogen bonding capacity, and ability to interact with biological targets, making cyanobenzophenones a rich area for drug discovery and development.

This technical guide provides an in-depth exploration of the current state of knowledge regarding the biological activities of cyanobenzophenone compounds. We will delve into their anticancer, antimicrobial, anti-inflammatory, and emerging neuroprotective properties, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate these activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working in or entering this exciting field.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents has led to the investigation of a wide array of chemical scaffolds, with benzophenone derivatives showing considerable promise. The incorporation of a cyano group into the benzophenone structure has been explored as a strategy to enhance potency and selectivity against various cancer cell lines.

Mechanism of Action: A Multi-pronged Attack

Cyanobenzophenone and related compounds exert their anticancer effects through several key mechanisms:

-

Inhibition of Tubulin Polymerization: A critical process for cell division, the dynamic instability of microtubules is a prime target for anticancer drugs. Certain aminobenzophenone derivatives, which share structural similarities with the cyanobenzophenone scaffold, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is akin to that of well-established anticancer agents like combretastatin. The introduction of an amino group at the ortho position of the benzophenone ring has been found to be crucial for this enhanced activity.

-

Modulation of Key Signaling Pathways: The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Benzophenone derivatives have been shown to interfere with these pathways. For instance, some analogs are designed to target phosphoinositide 3-kinase (PI3K), a central node in cell growth and survival signaling.

-

Induction of Apoptosis: The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Benzophenone-conjugated coumarin analogs have been demonstrated to trigger apoptosis, a process that can be confirmed through assays that measure the activity of caspases, the key executioner enzymes of apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of cyanobenzophenone derivatives is intricately linked to their chemical structure. Key SAR observations include:

-

Position and Nature of Substituents: The placement of substituents on the phenyl rings of the benzophenone core significantly impacts activity. For example, in a series of 3-aminobenzophenones, the presence of a methoxy group at the C-4 position of the B-ring, in addition to the C-3 amino group, was found to be important for maximal cytotoxicity. Conversely, replacing the methoxy group with a chloro group generally led to a decrease in activity.

-

Role of the Amino Group: The presence and position of an amino group can dramatically influence the anticancer properties. 2-aminobenzophenone derivatives have been identified as potent antimitotic agents.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of cyanobenzophenone analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzophenone-naphthalene conjugate (4u) | MCF-7 (Breast) | 1.47 ± 0.14 | |

| Benzophenone derivative (1) | HL-60 (Leukemia) | 0.48 | |

| Benzophenone derivative (1) | A-549 (Lung) | 0.82 | |

| Benzophenone derivative (1) | SMMC-7721 (Hepatocarcinoma) | 0.26 | |

| Benzophenone derivative (1) | SW480 (Colon) | 0.99 | |

| 3-Aminobenzophenone (Lead compounds 5 & 11) | Various | Potent | |

| 2-Aminobenzophenone (Compounds 6 & 7) | Colo 205, NUGC3, HA22T | 50-100 fold lower than combretastatin A-4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay

Caption: A streamlined workflow of the MTT assay for evaluating the cytotoxicity of cyanobenzophenone compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyanobenzophenone compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents from diverse sources, including synthetic compounds like cyanobenzophenones.

Mechanism of Action: Disrupting Microbial Defenses

While the exact mechanisms of antimicrobial action for many cyanobenzophenones are still under investigation, related benzophenone compounds have been shown to target microbial cells through various means. For instance, some benzophenones are believed to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. The lipophilic nature of the benzophenone scaffold allows it to intercalate into the lipid bilayer, while the polar cyano group may interact with membrane proteins or lipids, further destabilizing the structure.

Spectrum of Activity

Benzophenone derivatives have demonstrated activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. For example, spirobenzofurans derived from a benzophenone precursor have shown noteworthy activity against the yeasts Cryptococcus neoformans and Candida albicans.

Quantitative Analysis of Antimicrobial Activity

The potency of antimicrobial compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Dione derivative (10) | Candida albicans | 3.6 | |

| Dione derivative (10) | Cryptococcus neoformans | 3.6 | |

| Dione derivative (15) | Candida albicans | 7.8 | |

| Dione derivative (30) | Cryptococcus neoformans | 7.8 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Compound Dilution: Prepare a two-fold serial dilution of the cyanobenzophenone compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

-

MBC/MFC Determination (Optional): To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research. Benzophenone derivatives have emerged as a promising class of anti-inflammatory compounds.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of benzophenone compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). They are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Molecular docking studies have shown that benzophenone derivatives can bind to and inhibit COX isoenzymes.

-

Modulation of Cytokine Production: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in amplifying and sustaining the inflammatory cascade. Certain 4-aminobenzophenones have been shown to potently inhibit the release of these cytokines from stimulated immune cells.

-

Inhibition of p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines. Some aminobenzophenone derivatives have been identified as potent and selective inhibitors of p38 MAP kinase.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of benzophenones is highly dependent on their substitution patterns:

-

Thiazole-Containing Derivatives: The incorporation of a thiazole nucleus into the benzophenone scaffold has been shown to yield compounds with potent anti-inflammatory effects, capable of inhibiting both prostaglandin production and neutrophil recruitment.

-

Aminobenzophenones: The SAR of 4-aminobenzophenones as p38 MAP kinase inhibitors has been systematically explored. For instance, the compound (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone was found to be highly potent, with IC50 values in the nanomolar range for the inhibition of IL-1β and TNF-α release.

Quantitative Analysis of Anti-inflammatory Activity